Cas no 149564-05-6 (1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-)
![1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)- structure](https://nl.kuujia.com/scimg/cas/149564-05-6x500.png)
149564-05-6 structure
Productnaam:1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-
1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-
- (1R,2S,3R)-3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- 1,2-Cyclopentaediol, 3-(4-amino-1H-imidazo(4,5-c)pyridin-1-yl)-, (1R-(1alpha,2alpha,3beta))-
- 3-Deaza-dhcaa
- 9-(2',3'-Dihydroxypentan-1'-yl)-3-deazaadenine
- 3-C-Dihydroxycyclopentyladenine
- 1-[(1R)-2α,3α-Dihydroxycyclopentan-1β-yl]-1H-imidazo[4,5-c]pyridin-4-amine
- (1R,2S,3R)-3-[4-Amino-1H-imidazo[4,5-c]pyridine-1-yl]-1,2-cyclopentanediol
- c^3DHCaA
- SCHEMBL1935952
- 1,2-Cyclopentanediol, 3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-,[1R-(1.alpha.,2.alpha.,3.beta.)]-
- 3-(4-Imino-4,5-dihydro-1H-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- RUCFKJGLNUIODR-MRTMQBJTSA-N
- 149564-05-6
- (1R,2S,3R)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- DTXSID90933676
-
- Inchi: InChI=1S/C11H14N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h3-5,7-8,10,16-17H,1-2H2,(H2,12,13)
- InChI-sleutel: RUCFKJGLNUIODR-UHFFFAOYSA-N
- LACHT: OC1CCC(N2C=NC3C(=NC=CC2=3)N)C1O
Berekende eigenschappen
- Exacte massa: 234.112
- Monoisotopische massa: 234.112
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 291
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.8
- Topologisch pooloppervlak: 97.2A^2
Experimentele eigenschappen
- Dichtheid: 1.72
- Kookpunt: 528.7°Cat760mmHg
- Vlampunt: 273.5°C
- Brekindex: 1.823
1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)- Gerelateerde literatuur
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
149564-05-6 (1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-) Gerelateerde producten
- 2060008-46-8(2-(5-cyclopropyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride)
- 6000-56-2(Glycosine hydrochloride)
- 2229356-88-9(tert-butyl 3-{2-1-(1-hydroxyethyl)cyclopropylethyl}piperidine-1-carboxylate)
- 2172465-69-7(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidomethyl}oxane-3-carboxylic acid)
- 1804464-98-9(2-Bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxaldehyde)
- 2785-76-4(3,4-dimethylbenzene-1,2-diol)
- 2229236-71-7(3-(3-tert-butylphenyl)but-3-en-1-amine)
- 2680561-63-9(5-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 2229256-13-5(2-{3-(dimethylamino)methylphenyl}acetaldehyde)
- 3915-61-5(1-Methyl-2-p-dimethylamino-styryl-quinoliniumiodide)
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
CN Leverancier
Bulk
PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie
